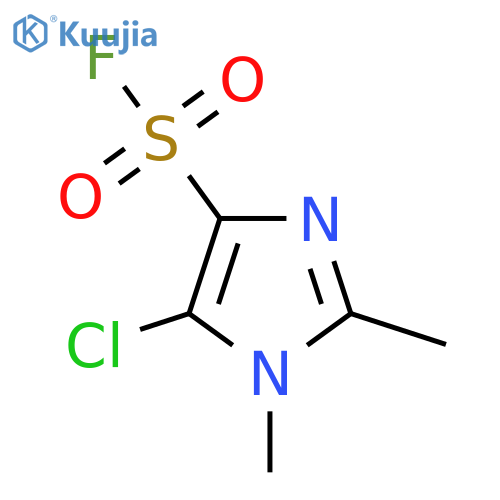Cas no 2648946-14-7 (5-chloro-1,2-dimethyl-1H-imidazole-4-sulfonyl fluoride)

2648946-14-7 structure
商品名:5-chloro-1,2-dimethyl-1H-imidazole-4-sulfonyl fluoride
5-chloro-1,2-dimethyl-1H-imidazole-4-sulfonyl fluoride 化学的及び物理的性質
名前と識別子
-
- 2648946-14-7
- EN300-27753147
- 5-chloro-1,2-dimethyl-1H-imidazole-4-sulfonyl fluoride
-
- インチ: 1S/C5H6ClFN2O2S/c1-3-8-5(12(7,10)11)4(6)9(3)2/h1-2H3
- InChIKey: MRYIUQXILACHRX-UHFFFAOYSA-N
- ほほえんだ: ClC1=C(N=C(C)N1C)S(=O)(=O)F
計算された属性
- せいみつぶんしりょう: 211.9822545g/mol
- どういたいしつりょう: 211.9822545g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 4
- 重原子数: 12
- 回転可能化学結合数: 1
- 複雑さ: 265
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.5
- トポロジー分子極性表面積: 60.3Ų
5-chloro-1,2-dimethyl-1H-imidazole-4-sulfonyl fluoride 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-27753147-1g |
5-chloro-1,2-dimethyl-1H-imidazole-4-sulfonyl fluoride |
2648946-14-7 | 1g |
$785.0 | 2023-09-09 | ||
| Enamine | EN300-27753147-10g |
5-chloro-1,2-dimethyl-1H-imidazole-4-sulfonyl fluoride |
2648946-14-7 | 10g |
$3376.0 | 2023-09-09 | ||
| Enamine | EN300-27753147-0.25g |
5-chloro-1,2-dimethyl-1H-imidazole-4-sulfonyl fluoride |
2648946-14-7 | 0.25g |
$723.0 | 2023-09-09 | ||
| Enamine | EN300-27753147-0.1g |
5-chloro-1,2-dimethyl-1H-imidazole-4-sulfonyl fluoride |
2648946-14-7 | 0.1g |
$691.0 | 2023-09-09 | ||
| Enamine | EN300-27753147-10.0g |
5-chloro-1,2-dimethyl-1H-imidazole-4-sulfonyl fluoride |
2648946-14-7 | 10g |
$3376.0 | 2023-06-02 | ||
| Enamine | EN300-27753147-1.0g |
5-chloro-1,2-dimethyl-1H-imidazole-4-sulfonyl fluoride |
2648946-14-7 | 1g |
$785.0 | 2023-06-02 | ||
| Enamine | EN300-27753147-2.5g |
5-chloro-1,2-dimethyl-1H-imidazole-4-sulfonyl fluoride |
2648946-14-7 | 2.5g |
$1539.0 | 2023-09-09 | ||
| Enamine | EN300-27753147-0.5g |
5-chloro-1,2-dimethyl-1H-imidazole-4-sulfonyl fluoride |
2648946-14-7 | 0.5g |
$754.0 | 2023-09-09 | ||
| Enamine | EN300-27753147-0.05g |
5-chloro-1,2-dimethyl-1H-imidazole-4-sulfonyl fluoride |
2648946-14-7 | 0.05g |
$660.0 | 2023-09-09 | ||
| Enamine | EN300-27753147-5.0g |
5-chloro-1,2-dimethyl-1H-imidazole-4-sulfonyl fluoride |
2648946-14-7 | 5g |
$2277.0 | 2023-06-02 |
5-chloro-1,2-dimethyl-1H-imidazole-4-sulfonyl fluoride 関連文献
-
Ayako Oyane,Hiroko Araki,Yu Sogo,Atsuo Ito CrystEngComm, 2013,15, 4994-4997
-
Xiao-Wei Zhang,Zu-Feng Xiao,Mei-Mei Wang,Yan-Jun Zhuang,Yan-Biao Kang Org. Biomol. Chem., 2016,14, 7275-7281
-
Pierre-Antoine Nocquet,Raphaël Hensienne,Joanna Wencel-Delord,Eric Wimmer,Damien Hazelard Org. Biomol. Chem., 2015,13, 9176-9180
-
Yehao Deng,Qi Wang,Yongbo Yuan,Jinsong Huang Mater. Horiz., 2015,2, 578-583
-
Rania S. Seoudi,Annette Dowd,Brian J. Smith,Adam Mechler Phys. Chem. Chem. Phys., 2016,18, 11467-11473
2648946-14-7 (5-chloro-1,2-dimethyl-1H-imidazole-4-sulfonyl fluoride) 関連製品
- 326919-69-1(ethyl 2-amino-4-(2-chloro-6-fluorophenyl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate)
- 2034569-13-4(N-2-(1-benzothiophen-3-yl)-2-(dimethylamino)ethyl-3,4-difluorobenzamide)
- 1248797-31-0(2-(Prop-2-yn-1-yl)cyclopentan-1-ol)
- 1207037-54-4(4-butoxy-N-[1-methyl-5-(morpholine-4-carbonyl)-2-oxo-1,2-dihydropyridin-3-yl]benzamide)
- 2171265-14-6((2S)-2-{2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-1,3-thiazol-5-ylformamido}-3-methylbutanoic acid)
- 1006464-09-0(3-(5-Methylfuran-2-yl)-1H-pyrazole-4-carbaldehyde)
- 2229286-46-6(3-(3-chloroprop-1-en-2-yl)-2-(trifluoromethyl)pyridine)
- 1228506-66-8(2-azido-N,N-diethylacetamide)
- 1807260-90-7(Ethyl 2-cyano-3-ethyl-4-nitrobenzoate)
- 2228664-74-0(tert-butyl N-2-(2-amino-3-hydroxy-2-methylpropyl)-5-chlorophenylcarbamate)
推奨される供給者
Changzhou Guanjia Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD
ゴールドメンバー
中国のサプライヤー
大量

Zouping Mingyuan Import and Export Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Suzhou Genelee Bio-Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Nanjing Jubai Biopharm
ゴールドメンバー
中国のサプライヤー
大量
